molecular formula C23H23N5O5 B2410254 N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1207038-75-2

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2410254
CAS No.: 1207038-75-2
M. Wt: 449.467
InChI Key: FKNQTBXEYRDNFY-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of novel pyrazolo[1, 5-C]pyrimidine derivatives has been explored, demonstrating the chemical versatility and reactivity of compounds with similar structures. For instance, the synthesis of pyrazolo[1,5-C]pyrimidine C-nucleosides and their conformational analysis by NMR spectroscopy have been reported, highlighting the potential for creating nucleoside analogs with unique biological properties (Prhavc et al., 1999). Additionally, the creation of acetamidofurans and acetamidopyrones from the pyrolysis of chitin and N-acetylglucosamine suggests the feasibility of generating bioactive compounds from natural products through novel synthetic pathways (Franich et al., 1984).

Biological Activities

Research into compounds with similar structural motifs has shown significant biological activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for in vitro cytotoxic activity against various cancer cell lines, indicating the potential for anticancer agent development (Al-Sanea et al., 2020). This underscores the importance of such compounds in the search for new therapeutic agents.

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-14(2)15-12-21(29)26-23(24-15)28-20(11-16(27-28)17-9-6-10-32-17)25-22(30)13-33-19-8-5-4-7-18(19)31-3/h4-12,14H,13H2,1-3H3,(H,25,30)(H,24,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQTBXEYRDNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)COC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.